6,7-dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that includes multiple methoxy groups and a tetrahydroisoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and appropriate benzoyl and phenoxy derivatives. The synthesis may involve:
Nucleophilic substitution reactions: to introduce the methoxybenzoyl and methoxyphenoxy groups.
Catalytic hydrogenation: to reduce intermediate compounds.
Protecting group strategies: to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, alkoxides, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the benzoyl group can yield benzyl derivatives.
Scientific Research Applications
6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-6,7-dimethoxy-2-methylisoquinolinium: Shares the tetrahydroisoquinoline core but differs in the substitution pattern.
4-Methoxybenzoic acid: Contains a methoxy group and a benzoyl group but lacks the tetrahydroisoquinoline structure.
Uniqueness
6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of multiple methoxy groups and the tetrahydroisoquinoline core, which confer distinct chemical and biological properties.
Biological Activity
6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex compound belonging to the tetrahydroisoquinoline family. This class of compounds has garnered attention due to its diverse biological activities, including potential anticancer, neuroprotective, and antimicrobial properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Tetrahydroisoquinoline Core : The initial step typically involves the condensation of appropriate benzaldehyde derivatives with 1,2-diamines.
- Substitution Reactions : Subsequent reactions introduce methoxy and phenoxy groups at specific positions on the isoquinoline structure.
- Final Modifications : The addition of a methoxybenzoyl moiety completes the synthesis.
Anticancer Properties
Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer activity. For instance:
- Cytotoxicity Testing : Compounds similar to this compound were evaluated for their cytotoxic effects on K562 cell lines. The results showed that certain derivatives had IC50 values comparable to established chemotherapeutics like verapamil .
Compound | IC50 (μM) | Mechanism |
---|---|---|
6e | 0.66 | P-glycoprotein inhibitor |
6h | 0.65 | P-glycoprotein inhibitor |
7c | 0.96 | P-glycoprotein inhibitor |
Neuroprotective Effects
Tetrahydroisoquinolines have been noted for their neuroprotective properties:
- Mechanisms : They may exert protective effects against neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress.
- Case Studies : In animal models, compounds in this class have shown promise in ameliorating symptoms of neurodegenerative diseases by enhancing dopaminergic signaling pathways.
Antimicrobial Activity
The compound’s potential antimicrobial properties have also been explored:
- In Vitro Studies : Preliminary tests indicate that certain tetrahydroisoquinoline derivatives exhibit antibacterial activity against various strains of bacteria.
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features:
- P-Glycoprotein Inhibition : This compound may inhibit P-glycoprotein efflux pumps in cancer cells, enhancing drug retention and efficacy.
- Antioxidant Properties : The presence of methoxy groups is associated with antioxidant activity which can protect cells from oxidative damage.
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO6/c1-30-20-8-10-21(11-9-20)34-17-24-23-16-26(33-4)25(32-3)15-18(23)12-13-28(24)27(29)19-6-5-7-22(14-19)31-2/h5-11,14-16,24H,12-13,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRBMOYOOXMRIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.